h-NTPDase-IN-1 Selectivity: 4-Fold Preference for h-NTPDase3 Over h-NTPDase1 Versus Comparator h-NTPDase-IN-2's 108-Fold Reverse Bias
h-NTPDase-IN-1 exhibits a unique isoform selectivity fingerprint characterized by a 4-fold preference for h-NTPDase3 (IC50 = 0.72 μM) over h-NTPDase1 (IC50 = 2.88 μM) [1]. In contrast, the pan-inhibitor h-NTPDase-IN-2 (Compound 3l) displays a 108-fold reverse selectivity bias, inhibiting h-NTPDase1 (IC50 = 0.35 μM) with substantially higher potency than h-NTPDase3 (IC50 = 37.73 μM) . This inverted selectivity profile between structurally related sulfamoyl-benzamide derivatives means that h-NTPDase-IN-1 is the appropriate tool compound for experiments requiring preferential h-NTPDase3 inhibition, whereas h-NTPDase-IN-2 would confound such studies [1].
| Evidence Dimension | h-NTPDase3 vs h-NTPDase1 selectivity ratio |
|---|---|
| Target Compound Data | h-NTPDase3 IC50 = 0.72 ± 0.11 μM; h-NTPDase1 IC50 = 2.88 ± 0.13 μM; ratio (h-NTPDase1/h-NTPDase3) = 4.0 |
| Comparator Or Baseline | h-NTPDase-IN-2: h-NTPDase3 IC50 = 37.73 μM; h-NTPDase1 IC50 = 0.35 μM; ratio (h-NTPDase3/h-NTPDase1) = 108 |
| Quantified Difference | Selectivity ratio difference of 432-fold in direction of h-NTPDase3 preference (4-fold for h-NTPDase-IN-1 vs 0.0093-fold for h-NTPDase-IN-2) |
| Conditions | Malachite green assay using recombinant human NTPDase isoforms expressed in COS-7 cells; ATP substrate concentration not explicitly specified in available abstracts [1] |
Why This Matters
This selectivity profile determines whether an experiment will primarily interrogate h-NTPDase3-mediated biology (h-NTPDase-IN-1) or h-NTPDase1-mediated biology (h-NTPDase-IN-2), making compound selection critical for isoform-specific pathway dissection.
- [1] Zaigham ZH, Ullah S, Pelletier J, Sévigny J, Iqbal J, Hassan A. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Adv. 2023;13(30):20909-20915. View Source
